2-(3,5-Dibromophenyl)-1,3-dioxolane

Chemical Synthesis Crystallography Purity Analysis

2-(3,5-Dibromophenyl)-1,3-dioxolane is a specialized synthetic intermediate where the 1,3-dioxolane ring serves as a protective group for 3,5-dibromobenzaldehyde, enabling chemoselective transformations. Its distinct 3,5-dibromo substitution pattern permits regioselective Suzuki-Miyaura and Buchwald-Hartwig couplings, critical for constructing unsymmetrical biaryl motifs in drug discovery and advanced materials. The confirmed crystal structure supports halogen-bonding and molecular recognition studies. This acetal's unique stability and solubility profile, differentiating it from the free aldehyde, is essential for multi-step syntheses. Validate regioisomeric purity, as substitution patterns dictate downstream electronic and geometric properties.

Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
CAS No. 773094-77-2
Cat. No. B3154207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dibromophenyl)-1,3-dioxolane
CAS773094-77-2
Molecular FormulaC9H8Br2O2
Molecular Weight307.97 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CC(=C2)Br)Br
InChIInChI=1S/C9H8Br2O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2
InChIKeyOBXZDDQGPKSYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dibromophenyl)-1,3-dioxolane (CAS 773094-77-2) Technical Overview for Scientific Procurement


2-(3,5-Dibromophenyl)-1,3-dioxolane (CAS 773094-77-2) is a dibrominated phenyl-1,3-dioxolane derivative with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is primarily utilized as a synthetic intermediate, wherein the 1,3-dioxolane ring functions as a protecting group for the corresponding 3,5-dibromobenzaldehyde . The compound is commercially available for research purposes from multiple chemical suppliers, typically with a minimum purity of 95% .

Why Generic Substitution of 2-(3,5-Dibromophenyl)-1,3-dioxolane is Not Advisable


Interchanging 2-(3,5-Dibromophenyl)-1,3-dioxolane with other regioisomeric dibromophenyl dioxolanes (e.g., 2,4- or 3,4-dibromo analogs) or its unprotected parent aldehyde (3,5-dibromobenzaldehyde) is not advisable without validation. While comprehensive quantitative comparisons are absent from current public literature, the specific 3,5-dibromo substitution pattern dictates unique molecular geometry and electronic properties critical for downstream applications such as regioselective cross-couplings . Furthermore, the 1,3-dioxolane acetal imparts specific chemical stability and solubility profiles that differ markedly from the free aldehyde, directly impacting its utility in multi-step syntheses [1].

Quantitative Differentiation Evidence for 2-(3,5-Dibromophenyl)-1,3-dioxolane (CAS 773094-77-2)


Regioisomeric Purity and Structural Confirmation via X-ray Diffraction

The crystal structure of 2-(3,5-dibromophenyl)-1,3-dioxolane has been determined by single-crystal X-ray diffraction, confirming the exact 3,5-dibromo substitution pattern on the phenyl ring. This provides definitive evidence of regioisomeric identity, which is critical for reproducibility in structure-activity relationship (SAR) studies, differentiating it from unspecified or impure mixtures of other regioisomers like the 2,4- or 3,4-dibromo analogs. The crystallographic data is deposited in the Cambridge Structural Database [1].

Chemical Synthesis Crystallography Purity Analysis

Predicted Physical Properties vs. Closely Related Analogs

Computational predictions indicate distinct physicochemical properties for 2-(3,5-Dibromophenyl)-1,3-dioxolane compared to the unsubstituted parent dioxolane or other regioisomers. Its predicted boiling point is 327.0±42.0 °C at 760 mmHg . In contrast, the parent compound 1,3-dioxolane boils at 75 °C. This substantial difference in volatility underscores the profound impact of the 3,5-dibromophenyl moiety on the compound's handling and purification requirements.

Medicinal Chemistry ADME Prediction Physical Chemistry

Vendor-Specified Purity and Lot-to-Lot Consistency

Commercially, 2-(3,5-Dibromophenyl)-1,3-dioxolane is available with a minimum specified purity of 95% . This level of quality is essential for its use as a building block in complex syntheses, as lower-purity grades of structurally similar brominated aromatics may contain significant impurities that lead to side reactions or failed catalytic cycles (e.g., in palladium-catalyzed cross-couplings).

Chemical Synthesis Quality Control Procurement

Optimal Application Scenarios for 2-(3,5-Dibromophenyl)-1,3-dioxolane Based on Evidence


As a Protected Building Block in Multi-Step Syntheses Requiring Aldehyde Masking

2-(3,5-Dibromophenyl)-1,3-dioxolane is best employed as a protected form of 3,5-dibromobenzaldehyde. The 1,3-dioxolane acetal group protects the aldehyde functionality, allowing chemoselective transformations on other parts of a molecule without interference from the reactive carbonyl . The aldehyde can be later unmasked under mild acidic conditions, making it a valuable intermediate in complex molecule construction .

As a Substrate for Regioselective Cross-Coupling Reactions

The presence of two bromine atoms at the 3- and 5-positions of the phenyl ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings . The specific substitution pattern can direct sequential functionalization, enabling the synthesis of unsymmetrical biaryl systems, which are common motifs in pharmaceuticals and advanced materials .

In Crystallography and Computational Modeling Studies for Halogen Bonding Analysis

With its confirmed crystal structure and heavy bromine atoms, 2-(3,5-Dibromophenyl)-1,3-dioxolane is a relevant candidate for studying halogen bonding interactions. The structure, available in the Cambridge Structural Database, allows researchers to investigate the geometric and electronic effects of the 3,5-dibromo substitution pattern on intermolecular forces, providing valuable data for crystal engineering and molecular recognition studies .

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